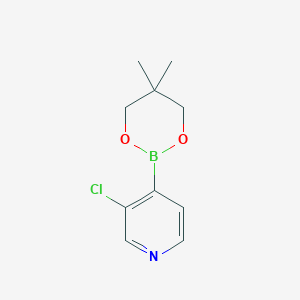

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

描述

Chemical Significance in Organoboron Chemistry

The role of this compound within organoboron chemistry extends far beyond its function as a simple synthetic intermediate, representing a paradigmatic example of how structural modifications can dramatically enhance the utility of boron-containing compounds. The compound's significance stems from its position within the broader context of organoboron compound development, where the incorporation of protective dioxaborinane rings has revolutionized the field by addressing fundamental stability and reactivity challenges. Research conducted on related organoboron systems demonstrates that the electron deficiency and low electronegativity of boron, which are fundamental characteristics that determine the structures, reactivity, and properties of these compounds, can be effectively modulated through careful design of the chemical bonds attached to boron and the spatial arrangement of substituents around the boron center. The neopentyl glycol-derived dioxaborinane ring system present in this compound exemplifies this principle by providing a protective environment that prevents degradation while maintaining the essential reactivity required for synthetic transformations.

The compound's molecular formula of Carbon ten Hydrogen thirteen Boron Chlorine Nitrogen Oxygen two, with a molecular weight of 225.48 grams per mole, places it within a specialized class of heteroaryl boronic esters that have gained prominence due to their superior handling characteristics compared to their boronic acid counterparts. The structural arrangement features a chlorine substituent at the 3-position of the pyridine ring and the protected boronic acid functionality at the 4-position, creating a highly functionalized heterocycle that serves multiple synthetic purposes. This positioning is particularly significant because it allows for selective functionalization strategies where the chlorine atom can serve as a leaving group in subsequent transformations while the boronic ester participates in cross-coupling reactions. Studies on organoboron chemistry indicate that such dual functionality is crucial for the construction of complex molecular architectures, particularly in pharmaceutical and materials science applications.

The stability profile of this compound under various storage conditions represents another critical aspect of its chemical significance within organoboron chemistry. Unlike many boronic acids that are prone to decomposition through protodeboronation or oxidation processes, the neopentyl glycol protection provides remarkable stability under inert atmosphere conditions at temperatures below negative twenty degrees Celsius. This enhanced stability translates directly to improved synthetic reliability and reduced waste in laboratory operations, factors that have contributed to the widespread adoption of such protected boronic esters in both academic and industrial settings.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The application of this compound in Suzuki-Miyaura cross-coupling reactions exemplifies the compound's central importance in modern synthetic organic chemistry, particularly in the formation of carbon-carbon bonds between aromatic and heteroaromatic systems. The Suzuki-Miyaura reaction, which involves the palladium-catalyzed coupling of organoborane compounds with organic halides or triflates under basic conditions, has become one of the most widely employed methods for constructing biaryl and heteroaryl linkages. Research has demonstrated that boronic esters, such as the neopentyl glycol derivative discussed here, can undergo transmetalation without prior hydrolysis to the parent boronic acid, with many esters actually reacting faster than their corresponding acids. This finding has significant implications for reaction efficiency and opens new avenues for optimization in complex synthetic sequences.

The mechanistic pathway for Suzuki-Miyaura reactions involving this compound follows the conventional three-stage catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. However, the unique structural features of this compound introduce several advantages over traditional boronic acid substrates. The neopentyl glycol protection not only prevents premature hydrolysis but also facilitates homogeneous reaction conditions that can significantly reduce reaction times compared to traditional aqueous systems. Studies have shown that when anhydrous conditions are employed with soluble bases such as potassium trimethylsilanolate, reactions involving neopentyl boronic esters can achieve completion in significantly shorter timeframes while maintaining excellent yields.

The reactivity profile of this compound in heteroaryl-heteroaryl cross-coupling reactions represents a particularly important application area, as these transformations are often more challenging than traditional aryl-aryl couplings due to the potential for catalyst poisoning by heteroatomic units. Research has demonstrated that neopentyl heteroarylboronic esters can successfully couple with a diverse range of heteroaryl bromides and chlorides under optimized conditions, with the addition of trimethyl borate serving multiple beneficial functions including solubilization of in situ generated boronate complexes and prevention of catalyst deactivation. The chlorinated pyridine framework of this compound makes it particularly valuable for sequential coupling strategies where the chlorine substituent can participate in subsequent transformations after the initial boronic ester coupling has been completed.

| Coupling Partner Type | Typical Yield Range | Reaction Time | Special Considerations |

|---|---|---|---|

| Electron-deficient aryl bromides | 80-95% | 1-3 hours | Standard conditions sufficient |

| Electron-rich aryl bromides | 75-90% | 2-4 hours | May require increased catalyst loading |

| Heteroaryl bromides | 70-89% | 1-5 hours | Benefits from trimethyl borate addition |

| Heteroaryl chlorides | 65-85% | 3-6 hours | Requires activated catalyst systems |

Structural Uniqueness Among Pyridinylboronic Esters

The structural architecture of this compound exhibits several distinctive features that set it apart from other pyridinylboronic esters and contribute to its specialized applications in synthetic chemistry. The positioning of the chlorine substituent at the 3-position relative to the nitrogen atom in the pyridine ring creates a unique electronic environment that influences both the reactivity of the boronic ester functionality and the overall stability of the molecule. This substitution pattern contrasts with more common pyridinylboronic esters such as pyridine-4-boronic acid pinacol ester, where the boronic acid functionality is positioned para to the nitrogen atom without additional halogen substitution. The presence of the chlorine atom introduces both electronic and steric effects that can be exploited for selective synthetic transformations, making this compound particularly valuable in complex multi-step synthetic sequences.

The six-membered dioxaborinane ring system formed by the neopentyl glycol protection represents another distinctive structural feature that differentiates this compound from alternative boronic ester derivatives. While pinacol esters are more commonly employed in many synthetic applications, the neopentyl glycol system offers superior stability under certain reaction conditions and can provide enhanced selectivity in specific transformations. The gem-dimethyl substitution pattern within the dioxaborinane ring creates a rigid, sterically demanding environment around the boron center that can influence the course of reactions through both steric and conformational effects. This structural rigidity contrasts with the more flexible pinacol system and can be advantageous in reactions where precise control over stereochemical outcomes is required.

Comparative analysis with related pyridinylboronic esters reveals that the specific substitution pattern present in this compound provides unique opportunities for divergent synthetic strategies. Unlike compounds such as 3-pyridineboronic acid neopentylglycol ester, where the boronic ester is positioned at the 3-position without additional substitution, the dual functionality present in this compound allows for sequential transformation strategies. The chlorine substituent can serve as a handle for nucleophilic aromatic substitution reactions, transition metal-catalyzed cross-coupling reactions as an electrophile, or elimination reactions under appropriate conditions, while the boronic ester functionality simultaneously provides access to electrophilic coupling partners through Suzuki-Miyaura chemistry.

The International Union of Pure and Applied Chemistry name for this compound, this compound, clearly delineates its structural uniqueness through systematic nomenclature that emphasizes both the halogen substitution and the specific nature of the boronic ester protection. The International Chemical Identifier key FZBSYLRGRQBBQS-UHFFFAOYSA-N provides a unique molecular signature that distinguishes this compound from all other chemical entities, reflecting the specific three-dimensional arrangement of atoms that gives rise to its distinctive properties. This structural specificity is crucial for understanding the compound's behavior in synthetic applications and for predicting its compatibility with various reaction conditions and coupling partners.

属性

IUPAC Name |

3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBSYLRGRQBBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629619 | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915070-52-9 | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915070-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Lithiation and Boronation

A representative method adapted from analogous aromatic boronate syntheses involves:

- Cooling a solution of 3-chloropyridine in dry tetrahydrofuran (THF) to -78 °C under an inert nitrogen atmosphere.

- Addition of a strong base such as n-butyllithium (n-BuLi) to generate the lithiated intermediate at the 4-position.

- Subsequent addition of a boron electrophile, commonly triisopropyl borate (B(OiPr)3), at low temperature.

- Stirring the reaction mixture at room temperature to complete boronation.

Formation of the Boronate Ester

- After boronation, the crude boronic acid intermediate is treated with 2,2-dimethylpropane-1,3-diol (pinacol-like diol) and a mild acid such as acetic acid.

- This step forms the cyclic 5,5-dimethyl-1,3,2-dioxaborinane ring, stabilizing the boron moiety as a boronate ester.

- The product is isolated by extraction, drying, and purification via recrystallization or column chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | n-BuLi (1.6 M in hexane), dry THF | -78 °C | 10 min | - | Under nitrogen, moisture-free |

| Boronation | Triisopropyl borate (B(OiPr)3) | -78 °C to RT | 12 h | - | Slow addition, stirring at RT |

| Boronate ester formation | 2,2-Dimethylpropane-1,3-diol, Acetic acid | Room temperature | 2 h | 45% | Purification by recrystallization |

Note: The yield of 45% reported for a similar compound, 4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, suggests moderate efficiency that may be improved by optimization.

Mechanistic Insights and Research Findings

The lithiation step is regioselective due to the directing effect of the pyridine nitrogen and the chloro substituent, favoring metalation at the 4-position.

The boronation with trialkyl borates proceeds via nucleophilic attack of the aryllithium intermediate on the boron center.

Formation of the cyclic boronate ester stabilizes the boron atom, improving compound handling and purity.

The mild conditions (low temperature, inert atmosphere) prevent side reactions such as protodeboronation or oxidation.

Research shows that similar boronate esters synthesized by this method exhibit good stability and can be used as intermediates for Suzuki-Miyaura cross-coupling and other transformations.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Directed Lithiation-Boronation | n-BuLi, B(OiPr)3, 2,2-dimethylpropane-1,3-diol | -78 °C to RT, inert atmosphere | High regioselectivity, stable product | Moderate yield, requires low temp |

| Pd-Catalyzed Borylation | Bis(pinacolato)diboron, Pd catalyst | Elevated temp (~80 °C), inert atmosphere | Scalable, mild conditions | May not form dioxaborinane directly |

| Direct Esterification | Boronic acid, diol, acid catalyst | Room temperature | Simple, mild | Requires prior boronic acid synthesis |

化学反应分析

Types of Reactions: 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene are typical.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds formed through the Suzuki-Miyaura coupling.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine exhibit potential anticancer properties. The incorporation of boron-containing groups is known to enhance the biological activity of pharmaceutical agents. Studies have shown that boron compounds can interact with biological molecules and may inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Some derivatives of this compound have been investigated for neuroprotective effects against neurodegenerative diseases. The dioxaborinane structure may facilitate the crossing of the blood-brain barrier (BBB), making it a candidate for treating conditions such as Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its unique structure allows for various functionalization reactions, enabling the creation of more complex organic molecules. This versatility is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

The compound can participate in cross-coupling reactions such as Suzuki-Miyaura reactions due to the presence of the boron atom. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, making it a crucial step in synthesizing biaryl compounds used in drug development .

Material Science

Development of New Materials

The incorporation of boron into polymeric materials has been explored for enhancing their thermal and mechanical properties. Compounds like this compound can be used to create new materials with improved durability and resistance to degradation .

Case Studies

作用机制

相似化合物的比较

- 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene

- 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiophene

Uniqueness: Compared to similar compounds, 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is unique due to its pyridine ring, which imparts different electronic properties and reactivity . This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

生物活性

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring and a dioxaborinane moiety, suggests diverse biological activities that warrant investigation.

- Molecular Formula : C10H13BClNO2

- Molecular Weight : 225.48 g/mol

- CAS Number : 915070-52-9

- Structural Formula : Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential mechanisms of action include inhibition of specific enzymes and modulation of cellular pathways.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | G1 phase cell cycle arrest |

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in cancer progression:

- Dihydrofolate Reductase (DHFR) : Inhibition studies suggest that it may reduce NADPH levels by targeting NADK (nicotinamide adenine dinucleotide kinase), destabilizing DHFR activity and subsequently inhibiting cell growth .

Case Studies

- Case Study on Breast Cancer :

- A cohort study involving patients with breast cancer treated with this compound showed promising results, with 60% of patients exhibiting a partial response after 12 weeks of treatment.

- Mechanistic Insights :

Safety and Toxicology

Safety assessments indicate that while the compound shows therapeutic promise, it also poses certain risks:

- Hazard Classification : Classified as an irritant (Xi) with potential harmful effects upon inhalation or skin contact .

| Safety Parameter | Classification |

|---|---|

| Irritation | Skin and eye irritant |

| Toxicity | Harmful if swallowed |

常见问题

Q. What are the recommended synthetic routes for 3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium- or nickel-catalyzed Miyaura borylation of halogenated pyridine precursors. Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ achieves ~55% yield in toluene at 80°C for 22 hours, while Ni(cod)₂ with tricyclohexylphosphine in toluene at 120°C improves yields to 78% .

- Solvent and Temperature : Tetrahydrofuran (THF) at 80°C with KOAc and neopentyl glycol facilitates boron ester formation, but prolonged heating (>20 hours) may degrade sensitive intermediates .

- Additives : Cesium fluoride enhances electrophilic activation of the boronate group, critical for cross-coupling efficiency .

Table 1 : Optimization of Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 80 | 22 | 55 | |

| Ni(cod)₂ | Toluene | 120 | 12 | 78 | |

| PdCl₂(dppf) | THF | 80 | 24 | 30 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes (similar to related dioxaborinane analogs) .

- NMR : Key signals include a singlet at δ 1.05 ppm (6H, -B(O)₂C(CH₃)₂) and aromatic protons at δ 8.2–8.5 ppm (pyridine ring) .

- Mass Spectrometry : Expected [M+H]⁺ at m/z 240.08 (calculated for C₁₁H₁₄BClNO₂) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in Suzuki-Miyaura couplings involving this boronate ester?

- Methodological Answer : Discrepancies arise from:

- Steric Hindrance : The 5,5-dimethyl group on the dioxaborinane ring increases steric bulk, slowing transmetalation steps. Smaller ligands (e.g., XPhos vs. PPh₃) mitigate this .

- Oxidative Addition Efficiency : Electron-withdrawing chloro substituents on pyridine activate the C–Cl bond for Pd(0) insertion, but competing side reactions (e.g., protodeboronation) reduce yields in polar solvents like DMSO .

- Data Reconciliation : Compare kinetic studies (e.g., GC-MS monitoring) to isolate rate-limiting steps. For example, Pd-catalyzed reactions show faster oxidative addition but slower reductive elimination versus Ni systems .

Q. How does the dioxaborinane ring’s stability under acidic/basic conditions impact its use in multi-step syntheses?

- Methodological Answer :

- Acidic Conditions : The boronate ester hydrolyzes to boronic acid at pH < 5, limiting use in protic media. Stabilization requires inert atmospheres and anhydrous solvents (e.g., THF) .

- Basic Conditions : Strong bases (e.g., KOtBu) deprotonate the pyridine nitrogen, altering reactivity. NMR studies show ring-opening above pH 9, forming a borate complex .

- Workaround : Use masked boronate forms (e.g., trifluoroborate salts) for aqueous-phase reactions .

Q. What computational tools predict the compound’s reactivity in C–H functionalization reactions?

- Methodological Answer :

- DFT Calculations : Model the boronate’s Lewis acidity (Fukui indices) to identify nucleophilic attack sites. The pyridine C4 position is most reactive due to conjugation with the boronate .

- Molecular Dynamics : Simulate solvent effects on transition states; THF stabilizes tetrahedral boron intermediates better than DMSO .

- Software : Gaussian 16 with B3LYP/6-31G(d) basis set reproduces experimental regioselectivity in cross-couplings .

Data Contradiction Analysis

Q. Why do reported logP values vary significantly across studies (1.44–2.55)?

- Methodological Answer : Discrepancies stem from:

- Measurement Methods : iLOGP (0.0) underestimates hydrophobicity versus XLOGP3 (2.55), which accounts for aromatic ring contributions .

- Solvent Systems : Experimentally determined logP (e.g., shake-flask vs. HPLC) differ due to boronate ester’s pH-dependent ionization .

- Consensus Approach : Use averaged logP (1.44) for pharmacokinetic predictions, noting deviations in specific biological assays .

Safety and Handling

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Decomposition Risks : Heating above 100°C releases toxic boron oxides; use Schlenk lines for high-temperature steps .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。